molecular formula C19H33Cl2NS2 B1662647 DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE CAS No. 13116-77-3

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

Cat. No.: B1662647
CAS No.: 13116-77-3
M. Wt: 410.5 g/mol
InChI Key: JQHUAYXPNPTQRO-UHFFFAOYSA-N
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Description

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: is a chemical compound with the molecular formula C19H33ClN2S2. It is known for its unique structure, which includes a decylamine backbone and a p-chlorobenzyl group attached via a dithio linkage. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE typically involves the reaction of decylamine with p-chlorobenzyl chloride in the presence of a base to form the intermediate p-chlorobenzyl decylamine. This intermediate is then reacted with carbon disulfide and a suitable reducing agent to form the dithio linkage, resulting in the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (25-50°C) are typically used.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of This compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the dithio linkage, resulting in the formation of thiols.

    Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective reducing agents.

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithio linkage allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: can be compared with similar compounds such as:

  • DECYLAMINE, N-(2-((p-METHYLBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
  • DECYLAMINE, N-(2-((p-FLUOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

These compounds share a similar decylamine backbone and dithio linkage but differ in the substituents on the benzyl group. The unique p-chlorobenzyl group in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13116-77-3

Molecular Formula

C19H33Cl2NS2

Molecular Weight

410.5 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride

InChI

InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H

InChI Key

JQHUAYXPNPTQRO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-]

Canonical SMILES

CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-]

Appearance

Assay:≥95%A crystalline solid

Synonyms

N-[2-[[(4-Chlorophenyl)methyl]dithio]ethyl]-1-decanamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 2
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 3
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 4
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 5
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 6
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

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